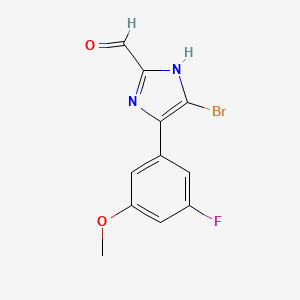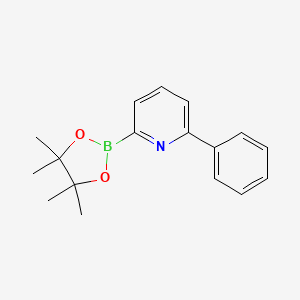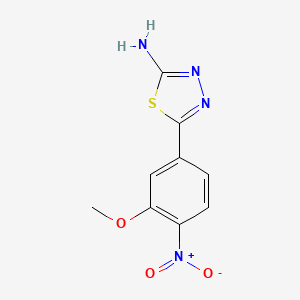
5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methoxy-4-nitroaniline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Oxidation: Hydrogen peroxide (H2O2), acetic acid
Major Products Formed
Reduction: 5-(3-Amino-4-nitrophenyl)-1,3,4-thiadiazol-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides or sulfones of the thiadiazole ring
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.
Industry: Could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, in microbial cells. The nitro group may play a crucial role in its antimicrobial activity by generating reactive nitrogen species that can damage cellular components.
類似化合物との比較
Similar Compounds
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-Aminothiazole-4-carboxylate: Another heterocyclic compound with a thiazole ring, known for its antimicrobial properties.
Uniqueness
5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which can influence its reactivity and biological activity. The thiadiazole ring also imparts distinct chemical properties compared to other heterocycles like oxadiazoles and thiazoles.
特性
分子式 |
C9H8N4O3S |
|---|---|
分子量 |
252.25 g/mol |
IUPAC名 |
5-(3-methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O3S/c1-16-7-4-5(2-3-6(7)13(14)15)8-11-12-9(10)17-8/h2-4H,1H3,(H2,10,12) |
InChIキー |
ZKHOSBYHZANMEM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=NN=C(S2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


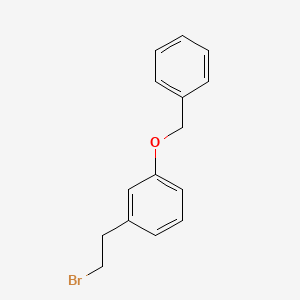
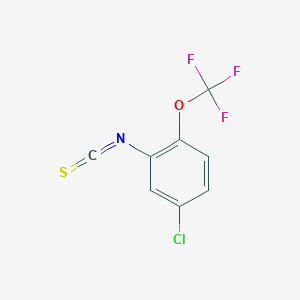
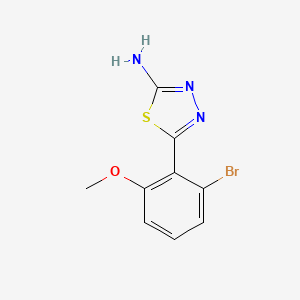

![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
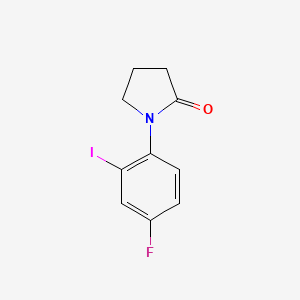

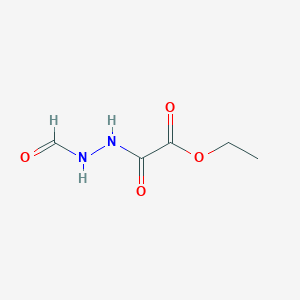
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
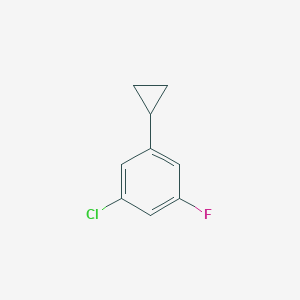
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
